molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-

Cat. No. B1268247
CAS RN: 61938-75-8
M. Wt: 229.28 g/mol
InChI Key: FUPXCYFCYPDSKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepino[2,1-b]quinazolin-12(6H)-one involves complex chemical processes. A specific example includes the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines via photoinitiated reactions involving orthosubstituted aryl azides and sodium 2-aminobenzoate (Budruev et al., 2016). Another approach involves a photochemical synthesis, where water's presence in the reaction mixture can significantly affect the yields of the compound (Budruev et al., 2021).

Molecular Structure Analysis

The molecular structure of azepino[2,1-b]quinazolin-12(6H)-one is characterized by its azepine and quinazoline rings. The structure plays a crucial role in its chemical behavior and interactions. Photolysis of specific phenyl azides in certain conditions can lead to the formation of azepino-quinazolinones, indicating the complexity and reactivity of its structure (Lamara & Smalley, 1991).

Chemical Reactions and Properties

Azepino[2,1-b]quinazolin-12(6H)-one demonstrates varied chemical reactions and properties. For instance, it can degrade significantly under alkaline conditions, while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress conditions (Sharma et al., 2016). It also exhibits notable antitussive effects, as demonstrated in a study evaluating its efficacy in reducing cough frequency (Nepali et al., 2011).

Physical Properties Analysis

The physical properties of azepino[2,1-b]quinazolin-12(6H)-one include its stability and solubility under different conditions, crucial for its application in various fields. Its stability is particularly notable under specific stress conditions, which is essential for its use in pharmaceutical formulations (Sharma et al., 2016).

properties

IUPAC Name

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXCYFCYPDSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327575
Record name Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-

CAS RN

61938-75-8
Record name Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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